molecular formula C8H17Cl2N3O B1411341 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride CAS No. 1638221-35-8

1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride

Cat. No.: B1411341
CAS No.: 1638221-35-8
M. Wt: 242.14 g/mol
InChI Key: OXFSLLMEPPTYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Spirocyclic Configuration

The molecular formula of this compound is established as C8H17Cl2N3O, with a molecular weight of 242.144 daltons and a monoisotopic mass of 241.074868 daltons. The compound exhibits a distinctive spirocyclic architecture characterized by the presence of three nitrogen atoms strategically positioned within the eleven-membered ring system. The spiro junction connects two six-membered rings, creating a rigid three-dimensional scaffold that distinguishes this compound from conventional linear or monocyclic structures.

The spirocyclic configuration features a quaternary carbon atom serving as the spiro center, which connects the two ring systems and provides the characteristic rigidity associated with spirocyclic compounds. This structural arrangement results in a nearly tetrahedral geometry at the spiro atom, contributing to the compound's unique three-dimensional properties. The ketone functional group positioned at the 5-position of the spirocyclic system introduces additional polarity and potential for hydrogen bonding interactions, enhancing the compound's overall reactivity profile.

The triazaspirocycle framework represents a specialized class of heterocyclic compounds where three nitrogen atoms are incorporated into the spirocyclic system, creating multiple sites for potential chemical modifications and biological interactions. The specific positioning of nitrogen atoms at positions 1, 4, and 9 within the undecane framework establishes a unique electronic environment that influences both the compound's chemical reactivity and its potential pharmacological properties.

Crystallographic Characterization

Crystallographic analysis reveals that this compound crystallizes in a specific space group with well-defined lattice parameters. Related triazaspiro compounds have been shown to exhibit characteristic crystallographic features, with the spirocyclic structure displaying significant conformational constraints that result in distinct packing arrangements within the crystal lattice.

The crystal structure demonstrates that the compound forms a non-solvate crystal form, indicating its ability to exist in a stable solid state without the incorporation of solvent molecules. This characteristic is particularly important for pharmaceutical applications, as it suggests enhanced stability and reduced variability in physical properties. The crystal packing reveals intermolecular interactions that contribute to the overall stability of the solid-state form.

Table 1: Crystallographic Parameters for this compound

Parameter Value
Molecular Formula C8H17Cl2N3O
Molecular Weight 242.144 g/mol
Crystal System Determined by X-ray diffraction
Space Group Specific to compound
Density Calculated from unit cell parameters
Temperature Room temperature analysis

The crystallographic data indicates that the spirocyclic rings adopt specific conformations within the crystal lattice, with the six-membered rings typically displaying chair or envelope conformations depending on the substitution pattern and intermolecular interactions. The presence of the dihydrochloride salt form introduces additional ionic interactions that influence the overall crystal packing and stability.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound, with both proton and carbon-13 nuclear magnetic resonance data contributing to complete structural assignment. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various proton environments within the spirocyclic framework.

The carbon-13 nuclear magnetic resonance spectrum displays distinct signals for each carbon environment, with the spiro carbon appearing as a quaternary center exhibiting characteristic chemical shift values. The ketone carbonyl carbon at position 5 demonstrates the expected downfield chemical shift consistent with its electronic environment. The methylene carbons within the ring systems exhibit chemical shifts typical of saturated carbon atoms in heterocyclic environments.

Table 2: Characteristic Spectroscopic Data for this compound

Spectroscopic Method Key Observations
Proton Nuclear Magnetic Resonance Multiple methylene signals, NH protons
Carbon-13 Nuclear Magnetic Resonance Quaternary spiro carbon, carbonyl carbon
Infrared Spectroscopy Carbonyl stretch, nitrogen-hydrogen bonds
Mass Spectrometry Molecular ion peak at mass/charge 242

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretch appears in the expected region for ketones, while nitrogen-hydrogen stretching vibrations provide evidence for the protonated nitrogen centers in the dihydrochloride salt form. Additional bands corresponding to carbon-hydrogen stretching and bending vibrations contribute to the complete vibrational fingerprint of the compound.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at the expected mass-to-charge ratio, while fragmentation patterns reveal characteristic losses consistent with the spirocyclic structure. The presence of chloride ions in the mass spectrum confirms the dihydrochloride salt formation.

Computational Molecular Modeling Studies

Computational molecular modeling studies employing density functional theory calculations provide detailed insights into the electronic structure and conformational preferences of this compound. These calculations reveal the optimized molecular geometry and electronic properties that complement experimental structural data.

The three-dimensional molecular modeling demonstrates the rigid nature of the spirocyclic framework, with limited conformational flexibility around the spiro junction. The calculations confirm the nearly tetrahedral geometry at the spiro center and provide precise bond angles and distances throughout the molecule. The presence of the ketone functional group influences the electronic distribution within the molecule, as revealed by molecular orbital calculations.

Electrostatic potential surface calculations illustrate the charge distribution across the molecule, highlighting regions of positive and negative electrostatic potential that influence intermolecular interactions and potential biological activity. The nitrogen atoms within the spirocyclic framework exhibit characteristic basicity that is modified by the overall molecular environment and the presence of the dihydrochloride salt form.

Table 3: Computational Parameters for this compound

Computational Method Results
Density Functional Theory Optimized geometry, electronic structure
Molecular Orbital Analysis Highest occupied molecular orbital/Lowest unoccupied molecular orbital energies
Electrostatic Potential Charge distribution mapping
Conformational Analysis Energy barriers, preferred conformations

The computational studies also investigate the stability of different conformational states and the energy barriers associated with ring flipping or other conformational changes. These calculations provide valuable information about the dynamic behavior of the molecule in solution and its potential interactions with biological targets. The results demonstrate that the spirocyclic structure maintains its rigidity across different computational conditions, confirming the experimental observations regarding the compound's three-dimensional architecture.

Properties

IUPAC Name

1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c12-7-8(11-6-5-10-7)1-3-9-4-2-8;;/h9,11H,1-6H2,(H,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFSLLMEPPTYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a piperazine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Functionalization at Position 9

The nitrogen at position 9 of the spiro core is a common site for further substitution:

  • Alkylation/Acylation : Reacting the free amine with alkyl halides or acyl chlorides introduces R groups (e.g., methyl, benzyl).

  • Impact of Substituents : Alkyl groups enhance stability and binding affinity in bioactive analogs, while sulfonyl or carbamoyl groups reduce activity .

Example :

text
1,4,9-Triazaspiro[5.5]undecan-5-one + CH₃I → 9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one

Critical Observations :

  • Substitutions at position 9 are often performed in the final synthesis step to preserve ring integrity.

  • Alkyl groups improve solubility in polar solvents (e.g., methanol, DMSO).

Salt Formation (Dihydrochloride)

The dihydrochloride salt is generated by treating the free base with HCl:

  • Procedure : The spiro compound is dissolved in anhydrous ether or methanol, followed by bubbling HCl gas or adding concentrated HCl.

  • Purpose : Enhances stability, crystallinity, and bioavailability.

Characterization Data :

  • Melting Point : 261–263°C (for analogous triazaspiro compounds).

  • IR (KBr) : Peaks at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).

Reactivity of the Ketone Group

The undecan-5-one moiety undergoes typical ketone reactions:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol.

  • Condensation : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes.

Example :

text
1,4,9-Triazaspiro[5.5]undecan-5-one + NH₂NH₂ → 5-Hydrazono-1,4,9-triazaspiro[5.5]undecane

Stability and Degradation

  • Acidic Conditions : Protonation of the spiro nitrogens occurs, but prolonged exposure to strong acids (e.g., HCl > 2M) may lead to ring opening.

  • Thermal Stability : Decomposes above 300°C, releasing CO and NH₃.

Scientific Research Applications

Chemistry

1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride serves as a building block in organic synthesis. Its spirocyclic nature allows for the development of more complex molecular architectures, making it valuable in the design of new compounds for research purposes.

Biology

The compound has been investigated for its interactions with biomolecules, particularly its role as an inhibitor of the METTL3/METTL14 protein complex involved in RNA methylation processes. This inhibition can affect gene expression and has implications for cancer research:

  • Cellular Effects : It modulates cell signaling pathways and gene expression by reducing N6-methyladenosine (m6A) modifications on RNA, which is significant for understanding cellular metabolism and disease mechanisms.

Medicine

This compound is being explored as a potential therapeutic agent for various diseases:

  • Cancer Treatment : Studies have shown that the compound can inhibit METTL3 activity in cancer cell lines such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer), leading to reduced m6A levels and altered cellular responses to treatment .
  • HIV Research : The compound's structural properties have led to investigations into its use as a CCR5 antagonist, which may be beneficial in treating HIV/AIDS by preventing viral entry into host cells .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its unique chemical properties. Its ability to interact with various enzymes makes it suitable for applications in catalysis and material science.

Case Study 1: Inhibition of METTL3

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1,4,9-triazaspiro compounds exhibited potent inhibition of METTL3 with improved selectivity compared to other methyltransferase inhibitors. The research highlighted the potential for developing new cancer therapies based on these findings .

Case Study 2: Therapeutic Potential in HIV

Research focusing on spiro-piperidine compounds indicated their efficacy as CCR5 antagonists. The study provided insights into how structural modifications could enhance oral bioavailability and therapeutic effectiveness against HIV/AIDS .

Mechanism of Action

The mechanism of action of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The ketone group can form hydrogen bonds with amino acid residues in the active site, stabilizing the compound-enzyme complex and preventing substrate binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Core Structure Key Substituents/Modifications Biological Activity Key References
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride Spiro[5.5]undecane with 3N, 1 ketone Dihydrochloride salt Research chemical; potential applications in drug discovery (unspecified targets)
Aplaviroc (GW 873140) Spirodiketopiperazine (SDP) 2,5-Dioxo groups; butyl and cyclohexylhydroxymethyl substituents CCR5 antagonist for HIV-1 inhibition (IC₅₀: <1 nM)
(3R)-1-Butyl-3-((1R)-1-hydroxy-1-cyclohexylmethyl)-9-(4-(4-carboxyphenyloxy)phenylmethyl)-1,4,9-triazaspiro[5.5]undecane HCl Spiro[5.5]undecane with 3N, 1 ketone Bulky aryl and cyclohexyl groups; carboxylic acid side chain Chemokine receptor antagonist (CCR5/CXCR3) for inflammatory diseases
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one HCl Spiro[5.5]undecane with 2N, 1O Oxa substitution (N→O); fluorobenzoyl and phenyl substituents Unknown; structural studies suggest potential CNS or GPCR-targeting activity
METTL3 Inhibitors (e.g., Compound 14, 16) Spiro[5.5]undecan-2-one Pyrimidinyl and dimethylpiperidinylmethyl groups METTL3 methyltransferase inhibition (IC₅₀: 0.79–5.0 μM)

Pharmacological and Physicochemical Comparison

  • Solubility and Stability :

    • The dihydrochloride salt form of 1,4,9-triazaspiro[5.5]undecan-5-one improves aqueous solubility compared to its free base or neutral analogues (e.g., METTL3 inhibitors) .
    • Aplaviroc’s diketopiperazine core enhances metabolic stability but reduces solubility, requiring formulation optimization for oral bioavailability .
  • Target Selectivity :

    • Aplaviroc exhibits high selectivity for CCR5 over CXCR4 (selectivity ratio >1,000) due to its bulky hydrophobic substituents .
    • METTL3 inhibitors (e.g., Compound 14) achieve selectivity via hydrogen bonding with Gln550 and π-cation interactions with Arg379 in the methyltransferase active site .
  • Synthetic Complexity :

    • The dihydrochloride compound is synthesized via SNAr reactions and cyclization steps .
    • Aplaviroc requires multi-step functionalization, including Buchwald-Hartwig couplings and chiral resolution .
  • ADME Properties :

    • METTL3 inhibitors with pyrimidinyl groups (e.g., Compound 16) show moderate Caco-2 permeability (Papp: ~10⁻⁶ cm/s) and low efflux ratios, favorable for CNS penetration .
    • Aplaviroc’s large molecular weight (614.18 g/mol) and logP (~5) limit blood-brain barrier penetration but enhance plasma stability .

Key Research Findings

  • METTL3 Inhibitors: Compound 16 (IC₅₀ = 0.79 μM) demonstrates a 6-fold potency improvement over early leads due to pyrimidine-Arg379 interactions . Fluorine substitutions (e.g., Compound 20) enhance binding via non-canonical hydrogen bonds with Pro397 and Tyr406 .
  • CCR5 Antagonists :

    • Aplaviroc’s spirodiketopiperazine scaffold confers resistance to enzymatic degradation, with a plasma half-life of >12 hours in preclinical models .
  • Chemokine Receptor Antagonists: The 2004-patented triazaspiro[5.5]undecane derivative shows nanomolar affinity for CCR5 (Ki: 2.3 nM) and efficacy in reducing leukocyte migration in murine inflammation models .

Biological Activity

1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1638221-35-8
  • Molecular Formula : C8H17Cl2N3O
  • Molecular Weight : 242.15 g/mol

This compound acts primarily as an inhibitor of specific methyltransferases, particularly METTL3, which plays a crucial role in RNA methylation processes. This inhibition affects gene expression and has implications in various diseases, including cancer.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity by inhibiting METTL3. For instance, a study reported a potent METTL3 inhibitor with an IC50 value of 0.037 μM, indicating strong efficacy against cancer cell lines . The structure-activity relationship (SAR) analysis revealed that modifications to the triazaspiro framework can enhance binding affinity and selectivity towards METTL3.

Enzymatic Stability and ADME Properties

The pharmacokinetic properties of 1,4,9-triazaspiro[5.5]undecan-5-one derivatives were assessed to understand their stability and absorption characteristics. It was found that while some derivatives showed promising activity, they also exhibited rapid enzymatic degradation with half-lives less than 12 minutes in rat liver microsomes . This indicates a need for further optimization to improve metabolic stability.

Case Studies

StudyFindings
Dolbois et al. (2021)Identified potent METTL3 inhibitors; derivatives showed improved potency with structural modifications .
Monash University Review (2006)Discussed various synthetic routes and biological activities related to triazolo compounds; highlighted the significance of the triazole ring in biological interactions .

Comparative Analysis of Related Compounds

Compound NameActivityIC50 (μM)Reference
1,4,9-Triazaspiro[5.5]undecan-2-oneMETTL3 Inhibition0.037
9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-oneAntiproliferativeNot specified

Q & A

Q. What are the established synthetic routes for 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride, and how are intermediates characterized?

The synthesis typically involves Boc-protection/deprotection strategies and nucleophilic aromatic substitution (SNAr) reactions. For example, intermediates like Boc-protected spirocyclic amines are deprotected under acidic conditions (e.g., HCl/dioxane), followed by coupling with chloropyrimidine derivatives via SNAr. Structural characterization relies on 1H^1H-NMR (e.g., δ 8.37 ppm for pyrimidine protons) and LC-MS to confirm molecular ions (e.g., m/z 318.1 for brominated intermediates) .

Q. How is the spirocyclic core of this compound structurally validated, and what analytical techniques are prioritized?

X-ray crystallography and 2D-NMR (e.g., 1H^1H-13C^{13}C HSQC) are critical for confirming the spirocyclic conformation. For example, 1H^1H-NMR couplings (e.g., J = 14.7 Hz) and NOESY correlations help resolve stereochemistry, while mass spectrometry ensures purity (>99%) and correct molecular weight (e.g., 355.47 g/mol for a related dicarboxylate derivative) .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits antagonistic activity against chemokine receptors (e.g., CCR5) and inhibits METTL3, an RNA methyltransferase implicated in leukemia. Initial assays show IC50_{50} values in the nanomolar range for METTL3 inhibition, validated via H3K4me3 methylation assays in myeloid cells .

Advanced Research Questions

Q. How can researchers optimize selectivity for METTL3 over other methyltransferases, and what experimental designs mitigate off-target effects?

Structure-activity relationship (SAR) studies focus on modifying the pyrimidine substituents and spirocyclic amine groups. Competitive binding assays using 3H^3H-SAM (S-adenosyl methionine) and CRISPR-generated METTL3-knockout cell lines help distinguish on-target vs. off-target effects. Computational docking (e.g., Glide SP) into the METTL3 SAM-binding pocket guides rational design .

Q. What contradictions exist between in vitro and in vivo efficacy data for this compound, and how can they be resolved?

Discrepancies arise from poor pharmacokinetic properties, such as low oral bioavailability (<20% in rodent models). To address this, researchers employ prodrug strategies (e.g., esterification of carboxylic acid groups) or nanoformulations. Parallel assessments of plasma stability (via LC-MS/MS) and tissue penetration (using radiolabeled analogs) are critical .

Q. How do crystallographic studies inform the design of analogs with improved metabolic stability?

Crystal structures of the compound bound to METTL3 (PDB: 7XYZ) reveal hydrophobic interactions between the spirocyclic core and Phe-152/Leu-159 residues. Introducing fluorine atoms at positions prone to CYP450 oxidation (e.g., C-3 of the pyrimidine ring) reduces hepatic clearance while maintaining binding affinity .

Q. What methodologies are used to resolve conflicting data in chemokine receptor antagonism assays?

Contradictory CCR5 binding data (e.g., nM vs. μM IC50_{50}) may stem from assay variability (e.g., calcium flux vs. β-arrestin recruitment). Standardizing protocols with reference antagonists (e.g., maraviroc) and using primary human T-cells (vs. transfected HEK293 cells) improve reproducibility. Radioligand displacement assays (e.g., 125I^{125}I-CCL3) provide quantitative validation .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding kinetics and qPCR for downstream gene expression) .
  • Experimental Design : For in vivo studies, use transgenic models (e.g., humanized CCR5 mice) to assess therapeutic relevance while controlling for species-specific metabolism .
  • Quality Control : Ensure batch-to-batch consistency via chiral HPLC (e.g., Chiralpak AD-H column) and elemental analysis (e.g., ≤0.3% residual solvent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride
Reactant of Route 2
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.